Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring substituted with a benzyl group and a pyrimidine ring The presence of chlorine and trifluoromethyl groups on the pyrimidine ring adds to its chemical diversity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidine ring. The piperazine ring is then formed through cyclization reactions, often using protected diamines and sulfonium salts under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentration. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or chemical stability.
Scientific Research Applications
Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of new materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
Benzyl piperazine-1-carboxylate: Lacks the pyrimidine ring and specific substituents, resulting in different biological activity.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group but lacks the piperazine and pyrimidine rings, leading to distinct chemical properties.
Uniqueness
Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring with a substituted pyrimidine ring. This structural arrangement provides a versatile scaffold for drug development and other applications, offering a balance of chemical stability and biological activity.
Properties
Molecular Formula |
C17H16ClF3N4O2 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
benzyl 4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H16ClF3N4O2/c18-13-10-14(23-15(22-13)17(19,20)21)24-6-8-25(9-7-24)16(26)27-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
InChI Key |
BWHZMUOQHXPUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC(=N2)C(F)(F)F)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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